Diospyrol
Overview
Description
Diospyrol is a naturally occurring compound found in the berries of the Diospyros mollis plant, which is widely used in traditional medicine in Thailand. This compound is known for its anthelmintic properties, making it effective against parasitic worms . This compound is a symmetrical dimeric naphthol, which means it consists of two naphthol units joined together.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diospyrol can be synthesized through various methods, one of which involves the Suzuki-Miyaura cross-coupling reaction. This method uses halonaphthalene and naphthaleneboronic acid derivatives as key intermediates. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . Another method involves the cyclization of ortho-allylbenzamide intermediates to form the naphthol units, which are then coupled to form this compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely that similar synthetic routes are used on a larger scale. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Diospyrol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with two carbonyl groups.
Reduction: Reduction of this compound can lead to the formation of dihydroxy derivatives.
Substitution: this compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using various reagents, depending on the desired functional group to be introduced.
Major Products:
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Various substituted naphthols
Scientific Research Applications
Diospyrol has several scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of more complex organic molecules.
Biology: It is studied for its biological activities, including its anthelmintic properties.
Medicine: this compound has potential therapeutic applications due to its antimicrobial and anticancer properties
Industry: this compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of diospyrol involves its interaction with various molecular targets. This compound has been shown to inhibit the activity of hyaluronidase, an enzyme that breaks down hyaluronic acid in the extracellular matrix . This inhibition can prevent the spread of parasites and other pathogens. Additionally, this compound’s antimicrobial and anticancer activities are thought to be due to its ability to induce oxidative stress and apoptosis in target cells .
Comparison with Similar Compounds
Diospyrol is structurally similar to other naphthalene derivatives, such as:
Makluoside A: A glycoside derivative of this compound with similar biological activities.
Betulinic Acid: A triterpene with anti-inflammatory and anticancer properties.
Ursolic Acid: Another triterpene with similar biological activities.
Uniqueness: this compound is unique due to its symmetrical dimeric structure and its potent anthelmintic activity. Its ability to inhibit hyaluronidase and induce oxidative stress sets it apart from other similar compounds.
Properties
IUPAC Name |
2-(1,8-dihydroxy-6-methylnaphthalen-2-yl)-6-methylnaphthalene-1,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-11-7-13-3-5-15(21(25)19(13)17(23)9-11)16-6-4-14-8-12(2)10-18(24)20(14)22(16)26/h3-10,23-26H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGBDIJBTXFUFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170169 | |
Record name | Diospyrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17667-23-1 | |
Record name | Diospyrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017667231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC294435 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diospyrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIOSPYROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR0O6J59FD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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